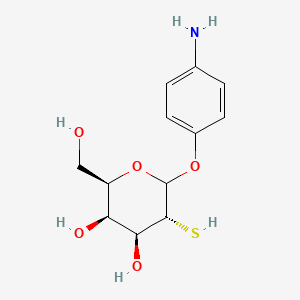
(2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl b-D-thiogalactopyranoside is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a specialty product often used in proteomics research . This compound is known for its role in biochemical applications, particularly in the study of enzyme-substrate interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl b-D-thiogalactopyranoside typically involves the reaction of 4-aminophenol with b-D-thiogalactopyranosyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Aminophenyl b-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiogalactopyranoside moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of 4-Aminophenyl b-D-thiogalactopyranoside.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Aminophenyl b-D-thiogalactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
Biology: Employed in the purification of proteins, particularly in affinity chromatography.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific enzymes.
Industry: Utilized in the production of diagnostic reagents and biochemical research tools.
Mechanism of Action
The mechanism of action of 4-Aminophenyl b-D-thiogalactopyranoside involves its interaction with specific enzymes, particularly beta-galactosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release 4-aminophenol and b-D-thiogalactopyranose. This interaction is crucial for studying enzyme-substrate specificity and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl b-D-galactopyranoside: Similar structure but lacks the thiol group.
p-Aminophenyl 1-thio-b-D-galactopyranoside: Similar structure with slight variations in the positioning of functional groups.
p-Aminobenzyl 1-thio-b-D-galactopyranoside: Another similar compound with different substituents on the aromatic ring.
Uniqueness
4-Aminophenyl b-D-thiogalactopyranoside is unique due to the presence of both an amino group and a thiogalactopyranoside moiety, which allows it to interact with a broader range of enzymes and undergo diverse chemical reactions. This makes it a valuable tool in biochemical research and industrial applications.
Biological Activity
The compound (2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol, also known by its CAS number 5094-33-7, is a sugar science-related compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17NO6
- Molecular Weight : 271.26 g/mol
- CAS Number : 5094-33-7
- Solubility : Highly soluble in water (361.0 mg/ml) .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the aminophenoxy group is significant for its pharmacological effects, potentially influencing receptor binding and enzyme activity.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity may be beneficial in preventing cellular damage associated with various diseases.
Antimicrobial Effects
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the type of microorganism and concentration used. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic processes.
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells. It appears to modulate signaling pathways involved in cell proliferation and survival, although detailed mechanisms are still under investigation.
Case Studies
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Current data suggest low toxicity at therapeutic doses; however, long-term effects remain to be established .
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9+,10+,11-,12?/m1/s1 |
InChI Key |
VWKLROWEPKWULQ-SCWFEDMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















